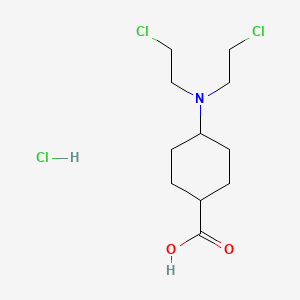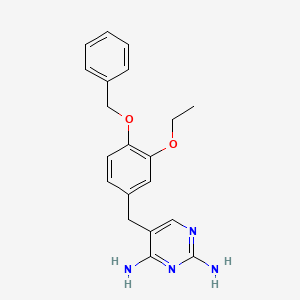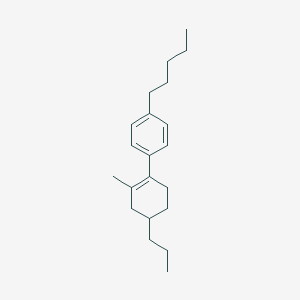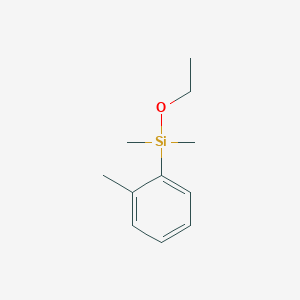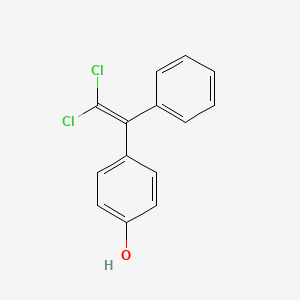
4-(2,2-Dichloro-1-phenylethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dichloro-1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 2,2-dichloro-1-phenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloro-1-phenylethenyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,2-dichloro-1-phenylethenyl chloride with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dichloro-1-phenylethenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-(2,2-Dichloro-1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,2-Dichloro-1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, leading to changes in their activity. The dichloro-1-phenylethenyl moiety can also participate in hydrophobic interactions and influence the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-dichloro-: Similar in structure but lacks the phenylethenyl group.
Phenol, 4-(2-phenylethenyl)-: Similar in structure but lacks the dichloro substitution.
Uniqueness
4-(2,2-Dichloro-1-phenylethenyl)phenol is unique due to the presence of both the dichloro and phenylethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
110470-93-4 |
|---|---|
Formule moléculaire |
C14H10Cl2O |
Poids moléculaire |
265.1 g/mol |
Nom IUPAC |
4-(2,2-dichloro-1-phenylethenyl)phenol |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16)13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,17H |
Clé InChI |
ZKPZJDGDKGOJDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B14338378.png)



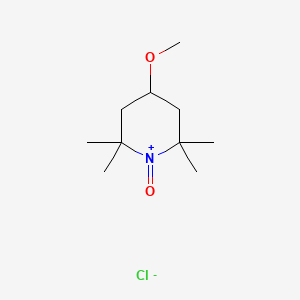
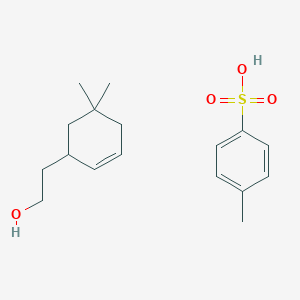
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

